molecular formula C20H18N6OS B13365615 2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13365615
M. Wt: 390.5 g/mol
InChI Key: UKKQAOFVDQOGEP-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that integrates multiple pharmacologically active moieties. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles followed by cyclization under microwave irradiation . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the triazolothiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase or cholinesterase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.

    1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: Another class of compounds with similar pharmacological properties.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Known for their diverse therapeutic applications.

Uniqueness

2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine stands out due to its unique combination of a triazolothiadiazole ring with an imidazo[1,2-a]pyridine moiety. This structural arrangement enhances its pharmacological profile, making it a promising candidate for drug development .

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N6OS/c1-3-15(27-14-9-5-4-6-10-14)19-24-26-18(22-23-20(26)28-19)17-13(2)21-16-11-7-8-12-25(16)17/h4-12,15H,3H2,1-2H3

InChI Key

UKKQAOFVDQOGEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C)OC5=CC=CC=C5

Origin of Product

United States

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